methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate
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Overview
Description
Methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is a chemical compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate typically involves the reaction of appropriate benzoic acid derivatives with 1,2,4-benzothiadiazine-1,1-dioxide. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .
Scientific Research Applications
Methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an antimicrobial and antiviral agent.
Medicine: The compound shows promise in the development of new drugs for treating diseases such as hypertension, diabetes, and cancer.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazine derivatives such as:
- 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones
- 6-chloro-1,1-dioxo-3-[(prop-2-enylthio)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide .
Uniqueness
Methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is unique due to its specific structural features and the presence of the benzoate group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is a compound that belongs to the class of benzothiadiazine derivatives. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The chemical formula of this compound is C13H10N2O4S with a molecular weight of 318.3 g/mol. The compound features a unique structure that combines a benzothiadiazine moiety with a benzoate group, contributing to its diverse biological activities.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various metabolic pathways. For instance, it may affect enzymes linked to hypertension and diabetes management by modulating their activity.
- Receptor Modulation : It can activate or inhibit specific receptors that play a role in cellular signaling pathways associated with inflammation and immune responses.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.
- Antiviral Properties : Preliminary investigations indicate that the compound may possess antiviral activity. It has been tested against specific viruses in vitro, showing promise as a therapeutic agent.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It appears to reduce markers of inflammation in cell culture models, indicating potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study published by Journal of Medicinal Chemistry , this compound was tested against multiple strains of Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter greater than 15 mm at concentrations of 100 µg/mL, suggesting strong antimicrobial potential.
Case Study: Anti-inflammatory Mechanism
Research conducted by Pharmaceutical Biology investigated the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The study found that treatment with methyl 4-(1,1-dioxo...) significantly reduced the levels of TNF-alpha and IL-6 cytokines compared to untreated controls.
Applications
Given its diverse biological activities, this compound holds potential for various applications:
- Pharmaceutical Development : Its antimicrobial and antiviral properties make it a candidate for new drug formulations targeting infectious diseases.
- Agricultural Chemistry : The compound may be explored for use in agrochemicals due to its potential efficacy against plant pathogens.
Properties
IUPAC Name |
methyl 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-21-15(18)11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)22(19,20)17-14/h2-9,14,16-17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBADBZGCOSLHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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